5-Fluorothiophene-2-sulfonyl chloride
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Overview
Description
5-Fluorothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 1132652-99-3 . It has a molecular weight of 200.64 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C4H2ClFO2S2 . The Inchi Code is 1S/C4H2ClFO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H .Physical and Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 200.64 and is typically stored at 4 degrees Celsius .Scientific Research Applications
Application in Synthesis of Fluorescent Compounds
5-Fluorothiophene-2-sulfonyl chloride has been employed in the synthesis of fluorescent compounds. For instance, in a study by Diwu et al. (1997), diphenyloxazoles containing a dimethylamino group and a sulfonyl group were prepared as new fluorescent solvatochromic dyes. These compounds exhibited strong solvent-dependent fluorescence, which is valuable for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
In Synthesis of Anticancer Compounds
The compound also finds application in the synthesis of anticancer agents. Yan et al. (2009) synthesized novel sulfonyl 5-fluorouracil derivatives via the reaction of 5-fluorouracil with sulfonyl chloride. These derivatives showed promising anticancer activities, indicating the potential of this compound in cancer treatment research (Yan, Hou, Chen, Zhao, & Hu, 2009).
Synthesis of High Molecular Weight Polymers
In polymer chemistry, this compound is used for synthesizing high molecular weight polymers. Ghassemi and McGrath (2004) synthesized several high molecular weight poly(2,5-benzophenone) derivatives using a process involving 2,5-dichloro-4′-substituted benzophenones. These polymers have applications in areas such as proton exchange membranes (Ghassemi & McGrath, 2004).
Use in Solid-Phase Synthesis
Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This demonstrates the utility of this compound in facilitating efficient synthesis methods in medicinal chemistry (Holte, Thijs, & Zwanenburg, 1998).
Development of Sulfonamides
Naredla and Klumpp (2013) discussed the preparation of sulfonamides using sulfonyl chlorides, highlighting the reactivity and utility of compounds like this compound in the synthesis of a broad range of sulfonamides with potential therapeutic applications (Naredla & Klumpp, 2013).
Safety and Hazards
Properties
IUPAC Name |
5-fluorothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVXKJWOIMNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132652-99-3 |
Source
|
Record name | 5-fluorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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